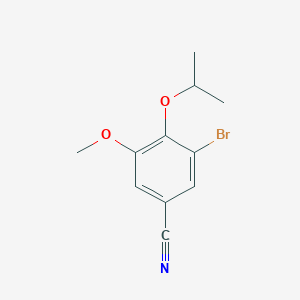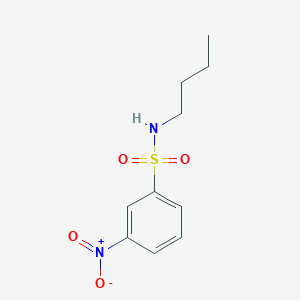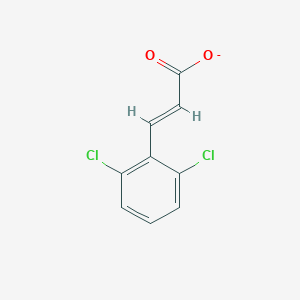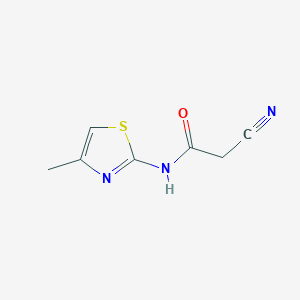![molecular formula C10H9ClN2S B181879 4-氯-5,6,7,8-四氢苯并[4,5]噻吩[2,3-d]嘧啶 CAS No. 40493-18-3](/img/structure/B181879.png)
4-氯-5,6,7,8-四氢苯并[4,5]噻吩[2,3-d]嘧啶
描述
“4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential therapeutic applications . It has been investigated as an inhibitor of Retinoic‐acid‐receptor‐related orphan nuclear hormone receptor gamma t (RORγt), a critical transcriptional factor of Th17 cells . This compound, also referred to as TTP, has been shown to repress the development of Th17 cells and ameliorate the autoimmune disease manifestation in the pristane‐induced lupus nephritis mice model .
Synthesis Analysis
The synthesis of “4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions .Molecular Structure Analysis
The molecular structure of “4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” is complex, with a tetrahydrobenzo-thieno-pyrimidine core. Molecular docking computation showed that the best binding pocket of TTP to RORγt is located in the hinge region of RORγt .科学研究应用
抗癌活性
4-氯-5,6,7,8-四氢苯并[4,5]噻吩[2,3-d]嘧啶: 衍生物已被确定为潜在的抗癌剂。 它们的结构类似于嘌呤,使其能够干扰参与癌细胞增殖的各种酶和途径 . 这些化合物可以作为激酶抑制剂,靶向癌进展至关重要的特定酶,从而抑制转移和耐药性 .
抗疟疾特性
该化合物在治疗疟疾方面显示出希望。 4-氯-5,6,7,8-四氢苯并[4,5]噻吩[2,3-d]嘧啶的衍生物已对其抗疟疾特性进行了评估,为抗疟疾药物开发提供了潜在的新途径 . 随着对现有抗疟疾药物抗药性的不断增加,这一点尤其重要。
表皮生长因子抑制
研究表明,该化合物的衍生物可能抑制表皮生长因子 (EGF),它在细胞生长、增殖和分化的调节中起着重要作用 . 通过抑制 EGF,这些化合物可用于治疗 EGF 涉及的各种疾病,例如癌症。
狼疮性肾炎治疗
4-氯-5,6,7,8-四氢苯并[4,5]噻吩[2,3-d]嘧啶的衍生物已被研究其对狼疮性肾炎的影响,狼疮性肾炎是由系统性红斑狼疮引起的肾脏炎症 . 该化合物在减轻疾病方面显示出潜力,对胸腺细胞发育的影响最小。
激酶抑制剂研究
由于与嘌呤的结构相似性,噻吩嘧啶衍生物常用于激酶抑制剂的开发。 这些抑制剂可用于通过靶向细胞内异常的激酶活性来治疗各种疾病,包括癌症 .
药物开发和合成
该化合物是合成各种药物的关键中间体。 其独特的化学结构使其成为药物化学中开发多种治疗剂的宝贵构建模块 .
作用机制
Target of Action
The primary target of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is AKT1 , a critical transcriptional factor of Th17 cells . AKT1 plays a key role in the PI3K/AKT/mTOR signaling pathway, which is aberrantly activated in more than 60% of acute myeloid leukemia (AML) patients .
Mode of Action
This compound acts as an inhibitor of AKT1 . By inhibiting AKT1, it can suppress the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells . This inhibition can lead to growth inhibition and induction of apoptosis in AML cells .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. When this pathway is inhibited, it can lead to decreased cell growth and increased apoptosis, particularly in cancer cells where this pathway is often overactive .
Result of Action
The inhibition of AKT1 by 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine leads to a clear effect at low micromolar concentrations on growth inhibition and induction of apoptosis in AML cells . This can potentially lead to a decrease in the proliferation of cancer cells and an increase in cancer cell death .
属性
IUPAC Name |
4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNJDUCSVXTOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351408 | |
| Record name | 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40493-18-3 | |
| Record name | 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the anticancer activity of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine?
A1: The research paper highlights that 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (4a) demonstrated moderate anti-proliferative activity against the human oral squamous carcinoma-3 (HSC-3) cell line []. This suggests potential as an anticancer agent, although further investigation is needed.
Q2: How does the structure of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine relate to its activity?
A2: While the exact mechanism of action isn't fully elucidated in the paper, the presence of the electron-withdrawing chlorine atom at the 4-position of the thienopyrimidine scaffold is suggested to contribute to the compound's activity []. Additionally, the study mentions that the lack of chirality in 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine might be a factor in its moderate potency compared to other derivatives. Further research exploring structure-activity relationships is crucial to optimize the compound's potency and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


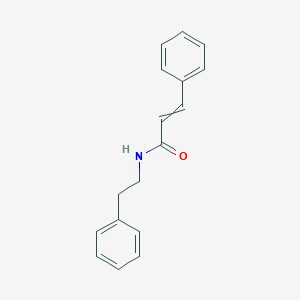
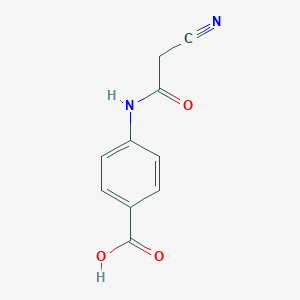
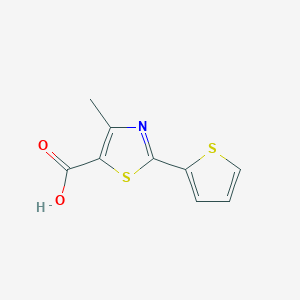
![[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] (E)-3-phenylprop-2-enoate](/img/structure/B181801.png)
![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)

